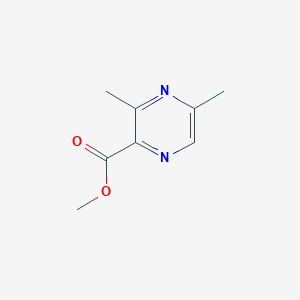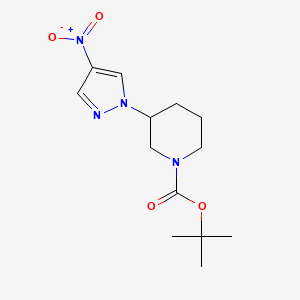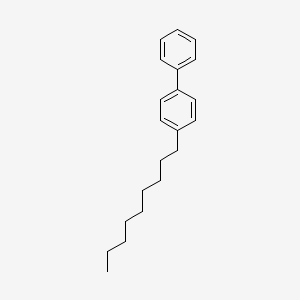
4-N-Nonylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Nonylbiphenyl, also known as 4-nonyl-1,1’-biphenyl, is an organic compound with the molecular formula C21H28. It is characterized by a biphenyl structure with a nonyl group attached to the para position of one of the phenyl rings. This compound is primarily used as an intermediate in the production of liquid crystals and other specialized chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Nonylbiphenyl typically involves the alkylation of biphenyl with nonyl halides under Friedel-Crafts conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{C}9\text{H}{19}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-C}9\text{H}{19} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the molar ratios of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 4-N-Nonylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of iron (Fe) as a catalyst.
Major Products:
Oxidation: Nonylbenzoic acid, nonylbenzophenone.
Reduction: Cyclohexyl derivatives of biphenyl.
Substitution: Halogenated biphenyls, nitro-biphenyls.
Aplicaciones Científicas De Investigación
4-N-Nonylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Biology: Studied for its potential effects on biological systems, particularly its interaction with cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed as a component in lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 4-N-Nonylbiphenyl involves its interaction with lipid bilayers in cell membranes. The nonyl group enhances its hydrophobicity, allowing it to integrate into the lipid bilayer and potentially disrupt membrane integrity. This can affect various cellular processes, including signal transduction and membrane fluidity.
Comparación Con Compuestos Similares
4-Nonylphenol: Similar structure but with a hydroxyl group instead of a biphenyl core.
4-Cyano-4’-nonylbiphenyl: Contains a cyano group, used in liquid crystal applications.
4-Nitrobiphenyl: Contains a nitro group, used in the synthesis of dyes and pigments.
Uniqueness: 4-N-Nonylbiphenyl is unique due to its biphenyl core with a long nonyl chain, making it particularly useful in the synthesis of liquid crystals and other specialized materials. Its hydrophobic nature and ability to integrate into lipid bilayers also distinguish it from other similar compounds.
Propiedades
Número CAS |
69856-11-7 |
|---|---|
Fórmula molecular |
C21H28 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-nonyl-4-phenylbenzene |
InChI |
InChI=1S/C21H28/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3 |
Clave InChI |
XMYSGVNXYKACMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


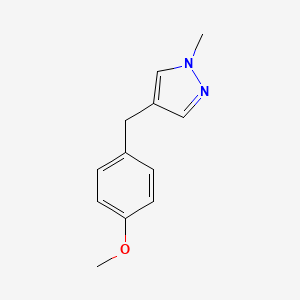
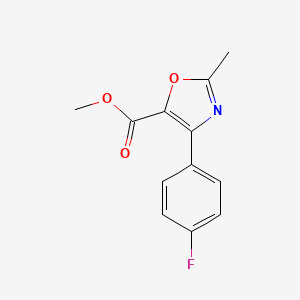
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
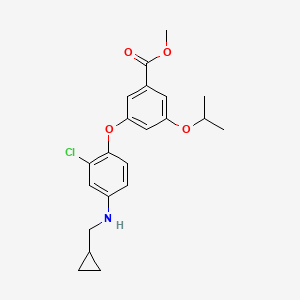
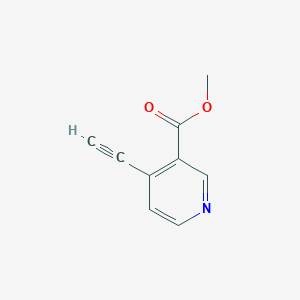
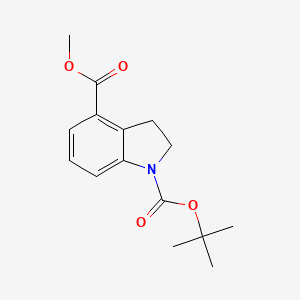
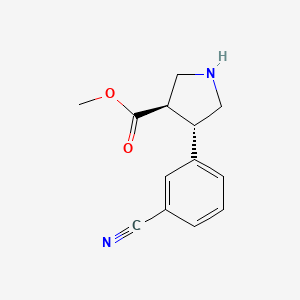
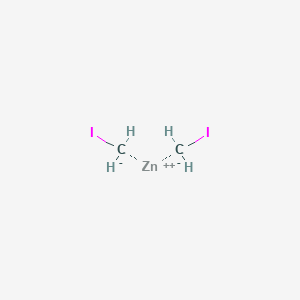
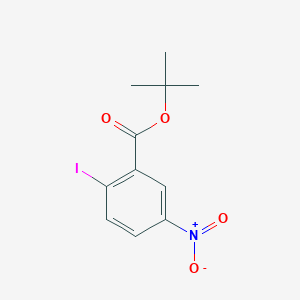
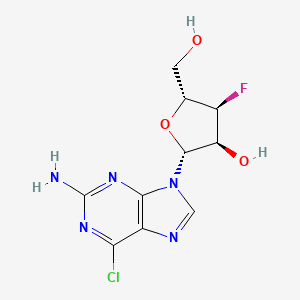
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
